molecular formula C6H10F2O4 B10778336 (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol

(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol

Katalognummer: B10778336
Molekulargewicht: 184.14 g/mol
InChI-Schlüssel: YZRDPODBASCWCK-CBPJZXOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol is a synthetic compound characterized by the presence of fluorine atoms at the 5 and 6 positions of the oxane ring

Eigenschaften

Molekularformel

C6H10F2O4

Molekulargewicht

184.14 g/mol

IUPAC-Name

(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C6H10F2O4/c7-3-5(11)4(10)2(1-9)12-6(3)8/h2-6,9-11H,1H2/t2-,3+,4-,5-,6?/m1/s1

InChI-Schlüssel

YZRDPODBASCWCK-CBPJZXOFSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)F)F)O)O)O

Kanonische SMILES

C(C1C(C(C(C(O1)F)F)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol typically involves the fluorination of a suitable precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorinated sugar analog in metabolic studies.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This can lead to modulation of biological pathways, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,3S,4S,5S)-5,6-dichloro-2-(hydroxymethyl)oxane-3,4-diol: Similar structure but with chlorine atoms instead of fluorine.

    (2R,3S,4S,5S)-5,6-dibromo-2-(hydroxymethyl)oxane-3,4-diol: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The uniqueness of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol lies in the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the stability and bioavailability of the compound, making it a valuable candidate for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.